molecular formula C8H13N3 B1611656 4-(1H-imidazol-2-yl)piperidine CAS No. 647024-44-0

4-(1H-imidazol-2-yl)piperidine

Cat. No.: B1611656
CAS No.: 647024-44-0
M. Wt: 151.21 g/mol
InChI Key: YJNKIVCXVAKYRD-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-2-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted with an imidazole moiety at the 4-position. This scaffold is of significant interest in medicinal chemistry due to its versatility in interacting with biological targets, such as opioid receptors () and serotoninergic receptors (). The imidazole ring contributes to hydrogen bonding and metal coordination, while the piperidine ring enhances conformational flexibility, enabling diverse pharmacological applications.

Properties

IUPAC Name

4-(1H-imidazol-2-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c1-3-9-4-2-7(1)8-10-5-6-11-8/h5-7,9H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNKIVCXVAKYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60534432
Record name 4-(1H-Imidazol-2-yl)piperidine
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Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647024-44-0
Record name 4-(1H-Imidazol-2-yl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=647024-44-0
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Record name 4-(1H-Imidazol-2-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60534432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-imidazol-2-yl)piperidine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-imidazol-2-yl)piperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Debus-Radziszewski synthesis, Wallach synthesis, and Marckwald synthesis are some of the methods used to prepare imidazole derivatives . These methods typically involve the use of aldehydes, amines, and other reagents under controlled conditions to form the imidazole ring, which is then coupled with a piperidine derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 4-(1H-imidazol-2-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole or piperidine rings.

    Substitution: Both the imidazole and piperidine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

4-(1H-imidazol-2-yl)piperidine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-imidazol-2-yl)piperidine involves its interaction with specific molecular targets. For instance, it may bind to DNA via intercalation, affecting the replication and transcription processes . Additionally, the imidazole ring can interact with various enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperidine Ring

4-Phenyl-4-[1H-imidazol-2-yl]piperidine
  • Structure : A phenyl group is added at the 4-position of the piperidine ring alongside the imidazole moiety.
  • Pharmacology : Exhibits potent delta-opioid receptor agonism (Ki = 18 nM) with >258-fold selectivity over mu-opioid receptors .
  • Key Difference: The phenyl group enhances receptor selectivity by sterically blocking interactions with non-target receptors.
4-(1-Methyl-1H-imidazol-2-yl)piperidine
  • Structure : Methyl substitution at the 1-position of the imidazole ring (CAS 1084976-68-0).
  • Applications : Used as an intermediate in synthesizing fluorescent bipyridine derivatives ().

Modifications on the Imidazole Ring

4-(1H-Imidazol-4-yl)piperidine
  • Structure : Imidazole substitution at the 4-position instead of 2-position.
  • Key Difference : The 4-imidazolyl configuration alters hydrogen-bonding interactions, shifting receptor specificity.
4-[1-(Cyclopropylmethyl)-1H-imidazol-2-yl]piperidine Dihydrochloride
  • Structure : Cyclopropylmethyl substitution on the imidazole nitrogen (CAS 1785764-47-7).
  • Physicochemical Properties : Dihydrochloride salt enhances aqueous solubility (critical for oral bioavailability) .
  • Applications: Potential use in central nervous system (CNS) drugs due to improved pharmacokinetics.

Piperidine Derivatives with Additional Heterocycles

1-(4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine
  • Structure : Incorporates a benzimidazole-pyridine hybrid system.
  • Applications : Explored in cancer research and kinase inhibition ().
  • Key Difference : The benzimidazole moiety increases aromatic stacking interactions, enhancing binding to DNA or enzyme active sites.
4-(5-(Trifluoromethyl)-1H-imidazol-2-yl)piperidine Dihydrochloride
  • Structure : Trifluoromethyl group on the imidazole ring.
  • Pharmacology : The electron-withdrawing CF3 group modulates acidity (pKa ~9.91) and metabolic stability .
  • Applications: Potential antiviral or anticancer agent due to enhanced resistance to enzymatic degradation.

Receptor Selectivity

Compound Target Receptor Ki (nM) Selectivity Ratio (δ:μ:κ)
4-Phenyl-4-[1H-imidazol-2-yl]piperidine δ-opioid 18 258:1:28
4-(1H-Imidazol-4-yl)piperidine 5-HT3/5-HT4 N/A Serotoninergic specificity

Physicochemical and Structural Insights

Property 4-(1-Methyl-1H-imidazol-2-yl)piperidine 4-[1-(Cyclopropylmethyl)imidazol-2-yl]piperidine
Molecular Weight 165.24 278.22
Boiling Point 330.5°C Not reported
Solubility Lipophilic High (dihydrochloride salt)
Predicted pKa 9.91 ~8.5–9.0 (imidazole NH)

Biological Activity

4-(1H-imidazol-2-yl)piperidine is a chemical compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its interactions with various biological targets, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an imidazole ring attached to a piperidine moiety. The molecular formula is C8H10N4C_8H_{10}N_4, and it has a molecular weight of approximately 151.21 g/mol. The compound's structure allows it to engage in various interactions with biological macromolecules, influencing its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

2. Interaction with Opioid Receptors

A series of derivatives based on this compound have been synthesized and evaluated for their affinity towards opioid receptors (delta, mu, and kappa). Notably, one derivative demonstrated a Ki value of 18 nM for the delta-opioid receptor and exhibited >258-fold selectivity over mu-receptors . This selectivity indicates potential for developing new analgesics with reduced side effects associated with traditional opioids.

3. Anxiolytic and Antidepressant Effects

Further studies have highlighted the anxiolytic and antidepressant-like effects of certain derivatives in animal models. For instance, compounds derived from this compound showed significant activity in the mouse tail suspension test, indicating their potential as therapeutic agents for anxiety and depression .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Modulation : The imidazole ring can coordinate with metal ions in enzyme active sites, modulating enzymatic activity .
  • Receptor Binding : The compound's structure allows it to bind selectively to various receptors, influencing neurotransmitter systems involved in pain perception and mood regulation .

Research Findings

Recent studies have focused on synthesizing new derivatives based on this compound to enhance its biological activity. These derivatives have been tested for their binding affinities and functional activities against various biological targets.

Compound NameMolecular FormulaBiological Activity
4-(1H-benzimidazol-2-yl)piperidineC8H10N4Enhanced receptor binding
4-(1H-pyrrolo[2,3-b]quinolin-2-yl)piperidineC12H12N2Potential neuroprotective effects
tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylateC17H23N3O2Improved solubility and reactivity

Case Studies

Several case studies have been published demonstrating the efficacy of this compound derivatives in preclinical models:

  • Study on Opioid Receptor Agonism : A study demonstrated that a specific derivative acted as a full agonist at delta-opioid receptors, providing insights into its potential use in pain management .
  • Behavioral Studies : In behavioral assays assessing anxiety and depression-like behaviors in rodents, certain derivatives exhibited significant reductions in stress responses, highlighting their therapeutic potential .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1H-imidazol-2-yl)piperidine
Reactant of Route 2
4-(1H-imidazol-2-yl)piperidine

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